molecular formula C16H25N5 B11748707 1-(butan-2-yl)-N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine CAS No. 1856019-17-4

1-(butan-2-yl)-N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11748707
CAS No.: 1856019-17-4
M. Wt: 287.40 g/mol
InChI Key: DSOILNQFANGJSL-UHFFFAOYSA-N
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Description

1-(butan-2-yl)-N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a complex organic compound featuring a pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(butan-2-yl)-N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common approach is the condensation of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde with butan-2-amine under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(butan-2-yl)-N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(butan-2-yl)-N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(butan-2-yl)-N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
  • 1-(butan-2-yl)-N-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine

Uniqueness

1-(butan-2-yl)-N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets.

Properties

CAS No.

1856019-17-4

Molecular Formula

C16H25N5

Molecular Weight

287.40 g/mol

IUPAC Name

1-butan-2-yl-N-[(1-cyclopentylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C16H25N5/c1-3-13(2)20-9-8-16(19-20)17-10-14-11-18-21(12-14)15-6-4-5-7-15/h8-9,11-13,15H,3-7,10H2,1-2H3,(H,17,19)

InChI Key

DSOILNQFANGJSL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=CC(=N1)NCC2=CN(N=C2)C3CCCC3

Origin of Product

United States

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